PF-4800567

概要

説明

PF-4800567は、ファイザー社が開発した化合物であり、カゼインキナーゼ1イプシロンの選択的阻害剤として作用します。 この酵素は、概日リズムの調節に重要な役割を果たし、神経保護効果の可能性があります .

作用機序

PF-4800567は、カゼインキナーゼ1イプシロンを選択的に阻害することによって効果を発揮します。この阻害は、概日リズムの調節に関与する特定の基質のリン酸化に影響を与えます。 この化合物は、酵素の活性を阻害し、PER3などのタンパク質の核局在化の変化やPER2の分解につながります .

類似化合物の比較

This compoundは、カゼインキナーゼ1デルタなどの他のアイソフォームよりもカゼインキナーゼ1イプシロンに対する高い選択性のために、ユニークです。類似の化合物には、以下が含まれます。

PF-670462: カゼインキナーゼ1イプシロンとカゼインキナーゼ1デルタの両方の非選択的阻害剤。

PF-04455242: 異なる標的の特異性を有する別の選択的阻害剤。

PF-543: 同様の阻害特性を持つが、異なる分子標的を持つ化合物.

生化学分析

Biochemical Properties

PF-4800567 acts as a potent, ATP-competitive, and reversible inhibitor of CK1-ε with approximately 22-fold greater potency over CK1-δ . The compound has been shown to preferentially block PER3 nuclear translocation and PER2 degradation in cells . This selective inhibition of CK1-ε by this compound has been instrumental in understanding the role of CK1 enzymes in various biochemical reactions, including phosphorylation and dephosphorylation processes .

Cellular Effects

This compound has significant effects on cellular processes, particularly in the context of circadian rhythm regulation. The compound has been shown to block CK1-ε-mediated PER3 nuclear localization and suppress PER2 degradation . In cellular models, this compound has minimal effects on the circadian clock at concentrations substantially over its CK1-ε IC50 . Additionally, this compound has been found to enhance responses to certain drugs of abuse, such as methamphetamine and fentanyl, suggesting a role for CK1-ε in the negative regulation of sensitivity to stimulant and opioid drugs .

Molecular Mechanism

At the molecular level, this compound exerts its effects by selectively inhibiting CK1-ε. This inhibition is ATP-competitive and reversible, with an IC50 of 32 nM for CK1-ε and 711 nM for CK1-δ . The compound blocks CK1-ε-mediated PER3 nuclear localization and PER2 degradation, which are critical processes in the regulation of circadian rhythm . The selective inhibition of CK1-ε by this compound has also been shown to have potential neuroprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have minimal effects on the circadian clock at concentrations substantially over its CK1-ε IC50 . The compound is rapidly absorbed and distributed in plasma and brain of mice, indicating its stability and effectiveness in vivo . Long-term studies have shown that this compound can enhance responses to certain drugs of abuse, suggesting potential long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have minimal effects on the circadian clock at concentrations substantially over its CK1-ε IC50 . The compound has been found to enhance responses to certain drugs of abuse, such as methamphetamine and fentanyl, at higher doses . These findings suggest that this compound may have threshold effects and potential toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in the inhibition of CK1-ε, which plays a critical role in various metabolic pathways, including phosphorylation and dephosphorylation processes . The compound’s selective inhibition of CK1-ε has been shown to affect metabolic flux and metabolite levels, particularly in the context of circadian rhythm regulation .

Transport and Distribution

This compound is rapidly absorbed and distributed in plasma and brain of mice, indicating its effectiveness in vivo . The compound’s transport and distribution within cells and tissues are facilitated by its cell-permeable nature, allowing it to effectively inhibit CK1-ε-mediated processes .

Subcellular Localization

This compound has been shown to block CK1-ε-mediated PER3 nuclear localization and suppress PER2 degradation . These findings suggest that the compound’s activity and function are closely tied to its subcellular localization, particularly in the nucleus where it exerts its inhibitory effects on CK1-ε .

準備方法

PF-4800567の合成には、ピラゾロ[3,4-d]ピリミジン骨格を含むコア構造の調製から始まるいくつかのステップが含まれます。合成経路には、一般的に以下のようなステップが含まれます。

ピラゾロ[3,4-d]ピリミジンコアの形成: これは、一連の環化反応によって達成されます。

クロロフェノキシ基の導入: このステップでは、特定の条件下で、コア構造を3-クロロフェノールと反応させます。

テトラヒドロピラン基の付加: これは、求核置換反応によって行われます.

This compoundの工業的生産方法は広く文書化されていませんが、この化合物は通常、研究室で制御された条件下で合成されています。

化学反応の分析

PF-4800567は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、特定の条件下で起こり、酸化誘導体の生成につながる可能性があります。

還元: this compoundは、異なる還元生成物を形成するために還元することができます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用の求核剤などがあります。生成される主要な生成物は、使用する特定の反応条件と試薬によって異なります。

科学研究への応用

This compoundは、いくつかの科学研究に応用されています。

化学: カゼインキナーゼ1イプシロンの阻害を研究するためのツール化合物として使用されます。

生物学: この化合物は、カゼインキナーゼ1イプシロンが概日リズムやその他の細胞プロセスにおける役割を調査するために使用されます。

医学: this compoundは、神経保護効果の可能性があり、神経変性疾患における役割について研究されています。

産業: 工業的な用途は限られていますが、this compoundは、新しい治療戦略を開発するために研究環境で使用されています

科学的研究の応用

PF-4800567 has several scientific research applications:

Chemistry: It is used as a tool compound to study the inhibition of Casein kinase 1 epsilon.

Biology: The compound is used to investigate the role of Casein kinase 1 epsilon in circadian rhythms and other cellular processes.

Medicine: this compound has potential neuroprotective effects and is studied for its role in neurodegenerative diseases.

Industry: While its industrial applications are limited, this compound is used in research settings to develop new therapeutic strategies

類似化合物との比較

PF-4800567 is unique due to its high selectivity for Casein kinase 1 epsilon over other isoforms like Casein kinase 1 delta. Similar compounds include:

PF-670462: A non-selective inhibitor of both Casein kinase 1 epsilon and Casein kinase 1 delta.

PF-04455242: Another selective inhibitor with different target specificity.

PF-543: A compound with similar inhibitory properties but different molecular targets.

特性

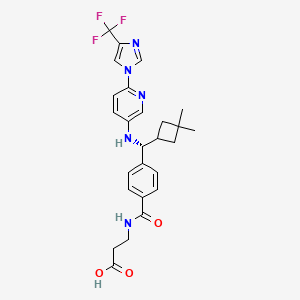

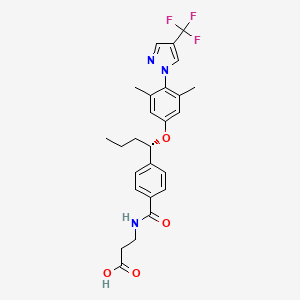

IUPAC Name |

3-[(3-chlorophenoxy)methyl]-1-(oxan-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN5O2/c18-11-2-1-3-13(8-11)25-9-14-15-16(19)20-10-21-17(15)23(22-14)12-4-6-24-7-5-12/h1-3,8,10,12H,4-7,9H2,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUMDBEHGJRZSOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C3=NC=NC(=C3C(=N2)COC4=CC(=CC=C4)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20703849 | |

| Record name | PF 4800567 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188296-52-7 | |

| Record name | 3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188296-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PF 4800567 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-4800567 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEE72DRC63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

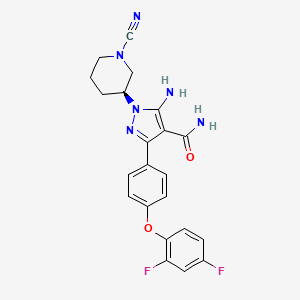

![N-[5-[2-amino-7-(1-hydroxy-2-methylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carbonyl]pyridin-3-yl]-2-(5-chloropyridin-2-yl)acetamide](/img/structure/B609965.png)

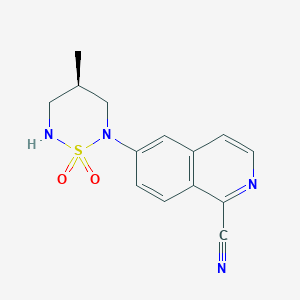

![4-[2-Amino-5-(4-cyano-phenyl)-pyridin-3-yl]-N-isopropyl-benzamide](/img/structure/B609967.png)

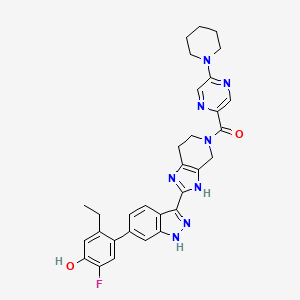

![2-((1H-Benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B609970.png)

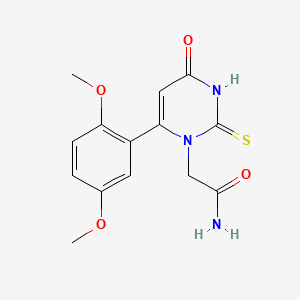

![1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine](/img/structure/B609972.png)